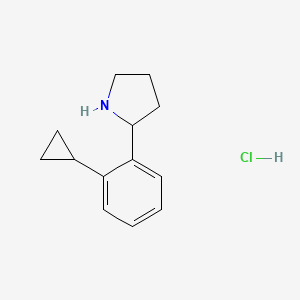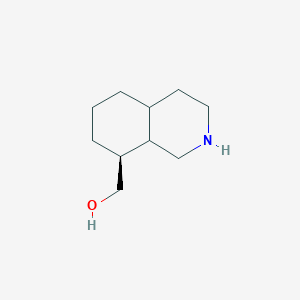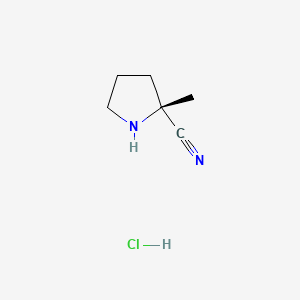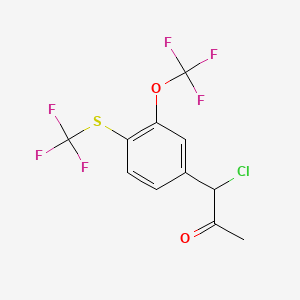![molecular formula C17H15N3O4S B14034279 (2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE is a complex organic compound with a unique structure that includes benzylamino, oxo, tosyloxy, and cyanide functional groups
Vorbereitungsmethoden
The synthesis of (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Oxidation: The benzylamino intermediate is then oxidized to introduce the oxo group.
Tosyloxy Group Introduction:
Cyanide Addition: Finally, the cyanide group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The cyanide group can undergo hydrolysis to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target molecules, while the oxo and cyanide groups can participate in various chemical reactions. The tosyloxy group can be substituted with other functional groups, allowing the compound to modify its target molecules’ structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE include:
Benzylamine Derivatives: Compounds with similar benzylamino groups but different functional groups.
Oxo Compounds: Compounds with oxo groups but different substituents.
Tosyloxy Compounds: Compounds with tosyloxy groups but different core structures.
Cyanide Compounds: Compounds with cyanide groups but different additional functional groups.
Eigenschaften
Molekularformel |
C17H15N3O4S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[(Z)-[2-(benzylamino)-1-cyano-2-oxoethylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H15N3O4S/c1-13-7-9-15(10-8-13)25(22,23)24-20-16(11-18)17(21)19-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,19,21)/b20-16- |
InChI-Schlüssel |
FTAQGMVKKJUCSQ-SILNSSARSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C#N)\C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)



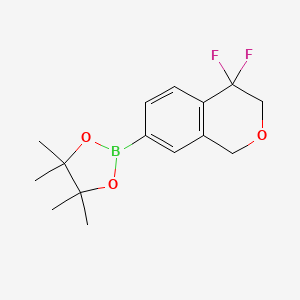

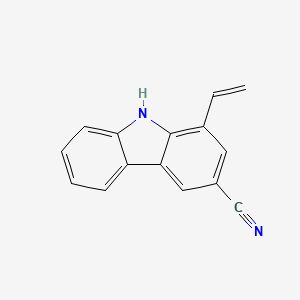

![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
